molecular formula C30H48O10 B13857290 GlycoursodeoxycholicAcidSodiumSalt

GlycoursodeoxycholicAcidSodiumSalt

Cat. No.: B13857290
M. Wt: 568.7 g/mol
InChI Key: GSKDKHGYQRRKMF-BWRGTFIUSA-N
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Description

Glycoursodeoxycholic acid sodium salt is a glycine-conjugated form of the secondary bile acid ursodeoxycholic acid. It is known for its antioxidant and anti-inflammatory properties and has been studied for its potential therapeutic effects in various medical conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycoursodeoxycholic acid sodium salt can be synthesized through the conjugation of ursodeoxycholic acid with glycine. The reaction typically involves the activation of the carboxyl group of ursodeoxycholic acid, followed by its reaction with glycine under controlled conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of glycoursodeoxycholic acid sodium salt involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as crystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Glycoursodeoxycholic acid sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of the carbonyl group can yield alcohols .

Scientific Research Applications

Glycoursodeoxycholic acid sodium salt has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in conditions such as inflammatory bowel disease, diabetes, and atherosclerosis.

    Industry: Utilized in the formulation of pharmaceuticals and other chemical products .

Mechanism of Action

Glycoursodeoxycholic acid sodium salt exerts its effects through several mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycoursodeoxycholic acid sodium salt is unique due to its specific conjugation with glycine, which enhances its solubility and stability. This makes it particularly effective in certain therapeutic applications where other bile acids may not be as effective .

Properties

Molecular Formula

C30H48O10

Molecular Weight

568.7 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(4R)-4-[(3S,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C30H48O10/c1-14(4-7-22(33)39-28-25(36)23(34)24(35)26(40-28)27(37)38)17-5-6-18-16-13-21(32)20-12-15(31)8-10-30(20,3)19(16)9-11-29(17,18)2/h14-21,23-26,28,31-32,34-36H,4-13H2,1-3H3,(H,37,38)/t14-,15+,16+,17-,18+,19+,20+,21+,23+,24+,25-,26+,28-,29-,30-/m1/s1

InChI Key

GSKDKHGYQRRKMF-BWRGTFIUSA-N

Isomeric SMILES

C[C@H](CCC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]([C@H]5[C@@]4(CC[C@@H](C5)O)C)O)C

Canonical SMILES

CC(CCC(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCC4C3CC(C5C4(CCC(C5)O)C)O)C

Origin of Product

United States

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